molecular formula C12H11N3O3 B2397462 N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 91397-35-2

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2397462
CAS No.: 91397-35-2
M. Wt: 245.238
InChI Key: WXODHMQYMTVPPB-BQYQJAHWSA-N
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Description

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a nitro-substituted oxazole derivative featuring an aniline moiety connected via a trans-configured ethenyl bridge. This (E)-geometry ensures planarity, enabling conjugation between the electron-deficient 3-methyl-4-nitro-1,2-oxazole ring and the electron-donating aniline group . The compound has the CAS Number 91397-35-2, a molecular formula of C 12 H 11 N 3 O 3 , and a molecular weight of 245.24 g/mol . The strong electron-withdrawing nature of the nitro group polarizes the oxazole ring, significantly influencing the compound's overall electronic properties and reactivity. The aniline group provides a site for potential diazotization or coupling reactions, making the molecule a versatile intermediate for further chemical derivatization . Research Applications and Value: While specific biological data for this compound is not widely published, its structure suggests significant potential in several research domains. Nitro-heterocycles like this one are of high interest in pharmaceutical research for developing antimicrobial and antiparasitic agents . Nitroimidazole scaffolds, for instance, are the basis of several life-saving drugs, functioning as prodrugs that undergo reductive bioactivation under specific conditions (e.g., hypoxia) to generate reactive intermediates that target DNA and other macromolecules . Furthermore, the conjugated system formed by the planar structure may exhibit interesting optoelectronic properties, positioning this compound as a candidate for materials science applications, such as in the development of organic semiconductors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-9-12(15(16)17)11(18-14-9)7-8-13-10-5-3-2-4-6-10/h2-8,13H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODHMQYMTVPPB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Nitration: The oxazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Vinylation: The nitrated oxazole is subjected to a Heck reaction with an appropriate vinyl halide to introduce the ethenyl linker.

    Coupling with Aniline: Finally, the ethenyl-substituted oxazole is coupled with aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Heck reactions, as well as automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]aniline.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of the aniline moiety.

Scientific Research Applications

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and aniline moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The parent compound’s nitro-oxazole core is electron-deficient, while analogues like the 2,4-dimethoxy derivative introduce electron-donating methoxy groups, likely improving solubility in polar solvents .
  • Functional Group Diversity: The cyano-pyridinyl analogue (C₁₈H₁₅N₅O₄) exhibits a higher nitrogen content (19.17% vs.

Implications for Research

  • Crystallography : Tools like SHELX and ORTEP-3 (referenced in ) are critical for analyzing hydrogen-bonding patterns and crystal packing, particularly for nitro-oxazole derivatives .
  • Drug Design : The methylsulfanyl and dimethoxy variants could serve as lead compounds for optimizing pharmacokinetic properties like solubility and metabolic stability.

Biological Activity

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H11_{11}N3_{3}O3_{3}
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 91397-35-2

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial properties. These compounds often act by producing toxic intermediates that can damage microbial DNA.

Case Studies and Findings

  • Antibacterial Activity :
    • A study demonstrated that derivatives of nitro compounds showed potent activity against various bacteria, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative strains .
    • In particular, nitro derivatives were shown to inhibit bacterial growth through mechanisms involving the reduction of the nitro group to reactive species that bind to DNA .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans , with MIC values reported in studies indicating effective inhibition . The activity was attributed to the structural features of the compound that enhance its interaction with fungal cell membranes.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Nitro compounds are known for their role in cancer therapy due to their ability to induce apoptosis in cancer cells.

Research Insights

  • Mechanism of Action :
    • The anticancer activity is hypothesized to result from the generation of reactive oxygen species (ROS) upon reduction of the nitro group . This leads to oxidative stress within cancer cells, promoting cell death.
  • In Vitro Studies :
    • In vitro assays have shown that similar nitro-containing compounds can inhibit tumor cell proliferation significantly, suggesting a potential role for this compound in cancer treatment protocols .

Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against E. coli and S. aureus (MIC: 4.69 - 22.9 µM)
AntifungalActive against C. albicans (specific MIC values vary)
AnticancerInduces apoptosis via ROS generation; potential in cancer therapy

Q & A

Q. What are the recommended synthetic routes for N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the 3-methyl-4-nitro-1,2-oxazole core. Key steps include:
  • Nitro-group introduction : Nitration of the oxazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Ethenyl linkage formation : Wittig or Horner-Wadsworth-Emmons reactions to couple the oxazole moiety with an aniline derivative.
  • Optimization : Adjust reaction time, temperature (e.g., 60–80°C for coupling), and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor intermediates via TLC or HPLC .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the ethenyl group (δ 6.5–7.5 ppm for protons; δ 120–140 ppm for carbons) and nitro group (δ 8.0–8.5 ppm for aromatic protons).
  • MS : Confirm molecular ion peak at m/z 245.24 (C₁₂H₁₁N₃O₃) .
  • Crystallography :
  • Use SHELX (e.g., SHELXL for refinement) to resolve the crystal structure. Collect X-ray data at 100 K to minimize thermal motion artifacts .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

  • Methodological Answer :
  • Solubility : Test in solvents (DMSO, ethanol, water) via gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via UV-Vis spectroscopy for nitro-group decomposition .

Q. How can common synthetic impurities be identified and quantified during purification?

  • Methodological Answer :
  • HPLC/MS : Use a C18 column with acetonitrile/water gradient elution to separate byproducts.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for impurity removal. Confirm purity via melting point consistency (±1°C deviation) .

Q. What safety protocols are recommended for handling this nitro-containing compound?

  • Methodological Answer :
  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet-solvent milling.
  • Toxicity : Use fume hoods, nitrile gloves, and PPE. Monitor nitroso byproducts via IR spectroscopy (N=O stretch at ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Set grid boxes around active sites (e.g., ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare docking scores (ΔG) with known inhibitors .

Q. What crystallographic tools analyze hydrogen-bonding patterns in this compound’s supramolecular assembly?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules using Mercury (CCDC) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • SHELXPRO : Generate hydrogen-bond tables and visualize networks via ORTEP-3 .

Q. How does the nitro group influence the oxazole ring’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Perform reactions with nucleophiles (e.g., amines, thiols) under varying conditions. Use ¹H NMR to track nitro-group displacement rates.
  • DFT Calculations : Compute Fukui indices (Gaussian 09) to identify electrophilic centers. Compare with experimental yields .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-Validation : Repeat NMR with higher field instruments (≥500 MHz) to resolve signal overlap.
  • X-ray Refinement : Use SIR97 to resolve crystallographic discrepancies (e.g., thermal ellipsoid vs. bond-length anomalies) .

Q. How do structural analogs (e.g., 4-methoxy or chloro derivatives) affect this compound’s bioactivity?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs via substituent variation (e.g., methoxy at para-position). Test in vitro bioactivity (IC₅₀) and correlate with Hammett σ values. Use QSAR models (MOE) to predict activity trends .

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